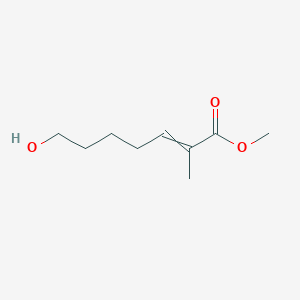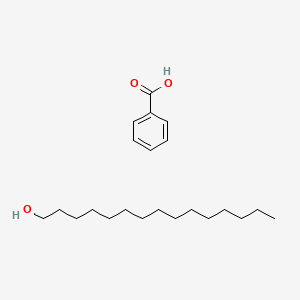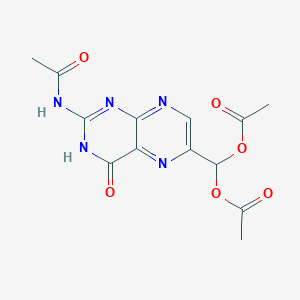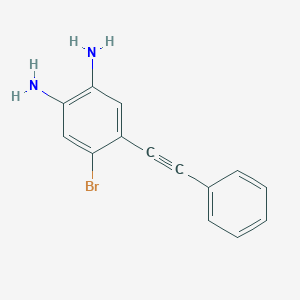
4-Bromo-5-(phenylethynyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(phenylethynyl)benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a bromine atom, a phenylethynyl group, and two amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(phenylethynyl)benzene-1,2-diamine typically involves multiple steps, starting with the bromination of a benzene derivative. The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a bromo-substituted benzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The amino groups are then introduced through nitration followed by reduction or direct amination reactions .
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-(phenylethynyl)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and phenylethynyl groups can direct further substitutions on the benzene ring.
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and phenylacetylene.
Nitration and Reduction: Nitric acid (HNO3) for nitration followed by reduction using hydrogen gas (H2) and a palladium catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can lead to the formation of different amine derivatives .
Applications De Recherche Scientifique
4-Bromo-5-(phenylethynyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(phenylethynyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and phenylethynyl groups can enhance binding affinity and specificity, while the amino groups can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying molecular pathways and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
- 4-Bromo-1,2-dimethoxybenzene
- 4-Bromo-1,2-dimethylbenzene
- 1-Bromo-2-phenylacetylene
Comparison: 4-Bromo-5-(phenylethynyl)benzene-1,2-diamine is unique due to the presence of both the phenylethynyl group and the amino groups, which provide distinct chemical and biological properties. Compared to similar compounds, it offers a combination of reactivity and functionality that can be leveraged in various applications .
Propriétés
Numéro CAS |
105637-86-3 |
|---|---|
Formule moléculaire |
C14H11BrN2 |
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
4-bromo-5-(2-phenylethynyl)benzene-1,2-diamine |
InChI |
InChI=1S/C14H11BrN2/c15-12-9-14(17)13(16)8-11(12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,16-17H2 |
Clé InChI |
CSOYDIHEPVCZOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2Br)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
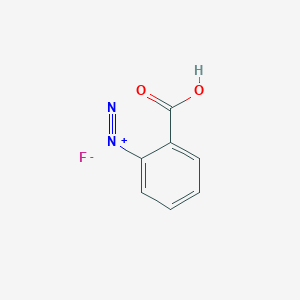

![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)





